Methods and Technical Details:
O-Desmethyl Quinidine can be synthesized through several methods. One common approach involves the demethylation of quinidine using reagents such as boron tribromide or lithium aluminum hydride. The process typically requires careful control of reaction conditions to ensure selective removal of the methyl group without affecting other functional groups.
For instance, a typical synthesis might involve:
Structure and Data:
The molecular formula for O-Desmethyl Quinidine is C18H22N2O2, with a molecular weight of approximately 298.38 g/mol. The structure features a quinoline ring system with various functional groups that influence its chemical behavior.
The compound's three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which provide insights into its conformation and spatial arrangement of atoms .
Reactions and Technical Details:
O-Desmethyl Quinidine participates in various chemical reactions typical of alkaloids. It can undergo oxidation, reduction, and conjugation reactions. For example, it can be oxidized to form O-desmethyl quinone derivatives or reduced to yield other metabolites.
One significant reaction pathway involves its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to the formation of several metabolites that may exhibit different pharmacological activities compared to the parent compound .
Process and Data:
The mechanism of action for O-Desmethyl Quinidine primarily relates to its role as an inhibitor of various enzymes involved in drug metabolism. It has been shown to inhibit cytochrome P450 enzymes, thereby affecting the metabolic pathways of other drugs.
This inhibition can lead to increased plasma concentrations of co-administered medications, potentially enhancing their efficacy or toxicity. Studies have demonstrated that O-Desmethyl Quinidine can selectively inhibit certain isoforms of cytochrome P450, which is critical for understanding drug interactions and optimizing therapeutic regimens .
Physical Properties:
O-Desmethyl Quinidine is typically presented as a white to off-white crystalline solid with a melting point ranging from 150°C to 160°C. It is soluble in organic solvents like methanol and ethanol but has limited solubility in water.
Chemical Properties:
The compound exhibits basic properties due to the presence of nitrogen atoms in its structure, which can participate in protonation reactions under acidic conditions. Its stability can vary depending on environmental factors such as pH and temperature.
Relevant data includes:
O-Desmethyl Quinidine has several scientific uses, particularly in pharmacology and toxicology:
O-Desmethyl quinidine (Cupreidine; C₁₉H₂₂N₂O₂), a metabolite of the antimalarial alkaloid quinidine, features a cis-fused quinuclidine system with defined stereocenters at C3, C4, C8, and C9. Its systematic IUPAC name is (2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)(6-methoxyquinolin-4-yl)methanol, and its SMILES notation is OC@@H[C@]3([H])N@CC[C@H]4C3 [6]. The stereochemistry critically influences its biological interactions, necessitating precise synthetic routes.
Key Methodologies:
Structural Analogues: Modifications focus on the quinoline ring or quinuclidine nitrogen:
Table 1: Key Functional Groups in O-Desmethyl Quinidine Analogues
Structural Feature | Modification | Biological Relevance |
---|---|---|
Quinoline C6-methoxy | O-demethylation | Alters CYP affinity |
Quinuclidine N1 | N-oxide formation | Improves aqueous solubility |
Vinyl group (C10) | Hydrogenation | Reduces metabolic degradation |
O-Desmethyl quinidine exists as a single diastereomer, but its C9-epi counterpart and O-desmethyl quinine (a stereoisomer at C3/C4) are pharmacologically distinct. Synthetic access to these diastereomers enables comparative structure-activity studies.
Synthetic Challenges:
Biocatalytic Routes: Engineered CYP2D6 mimics (e.g., P450BM3 mutants) convert quinidine to O-desmethyl quinidine regioselectively, but exhibit 30% lower yield for quinine due to steric clashes in the active site [9]. Chemical synthesis remains superior for gram-scale production.
Table 2: Efficiency of Synthetic Routes to Diastereomeric Metabolites
Route | Key Reagent/Catalyst | Yield (%) | Stereoselectivity |
---|---|---|---|
O-Demethylation (TMSI) | Iodotrimethylsilane | 85 | Retention at C9 |
Reductive Amination | NaBH(OAc)₃ | 78 | dr 8:1 |
Biocatalytic Demethylation | P450BM3-A82F/F87V | 55 | >99% regioselective |
Asymmetric Hydrogenation | (R,R)-DuPhos-Rh | 91 | de 90% |
Synthetic O-desmethyl quinidine is indispensable as an authentic standard for confirming metabolite structures in biological matrices. This resolves ambiguities in mass spectrometry (MS) or nuclear magnetic resonance (NMR) data.
Analytical Validation Techniques:
Case Study - CYP2D6 Polymorphism: Synthetic O-desmethyl quinidine was used to prove that CYP2D610 allele reduces 7-hydroxylation of chlorpromazine 2.2-fold. Urinary metabolite quantification showed inverse correlation (rₛ* = -0.80) with debrisoquine metabolic ratios, confirming CYP2D6’s role [10]. Without synthetic standards, such mechanistic insights would be unattainable.
Table 3: Analytical Techniques for Metabolite Validation
Technique | Key Parameter | Resolution Capability |
---|---|---|
LC-SRM/MS | Transition m/z 311→189 | Detects 1 pmol in urine |
TFAE-assisted ¹H NMR | Δδ H9 (ppm) | Distinguishes C9 epimers |
Ion Mobility-MS | Collision cross-section (Ų) | Separates structural isomers |
MARVEL (FT-ICR) | Mass error <0.1 ppm | Confirms elemental composition |
Synthetic Innovations: Skyline software integrates collision-induced dissociation (CID) spectra of synthetic metabolites into lipidomics workflows, enabling automated annotation of complex spectra [5]. For O-desmethyl quinidine, this validated an unexpected N-oxide formation in human hepatocyte incubations, underscoring synthesis’s role in discovering novel biotransformations [5] [9].
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.:
CAS No.:
CAS No.: 114460-92-3